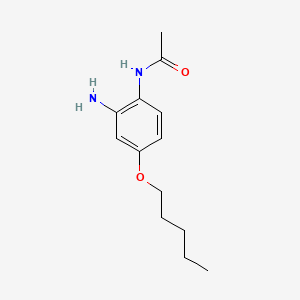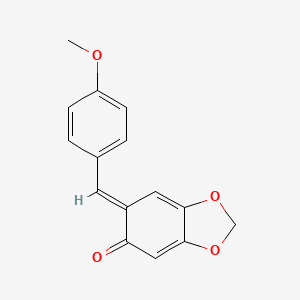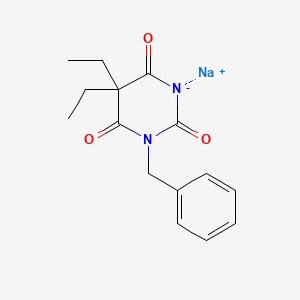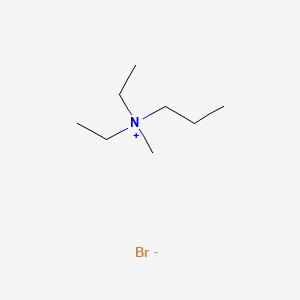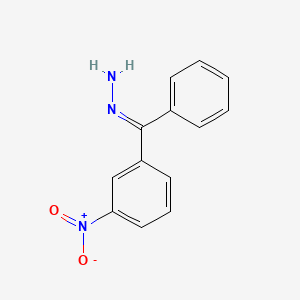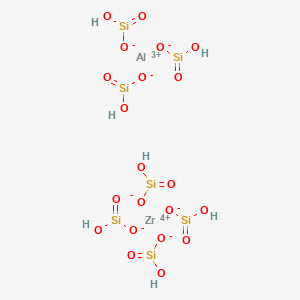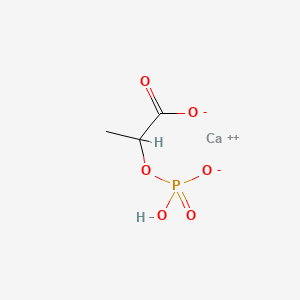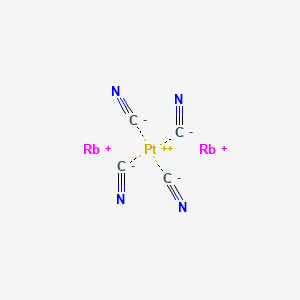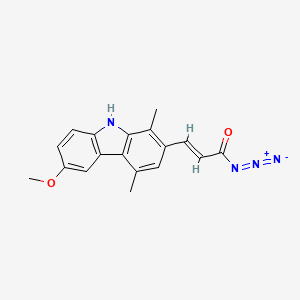
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a carbazole core, which is a tricyclic aromatic compound, and an acryloyl azide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acryloyl Group: The acryloyl group is introduced via acylation reactions.
Azidation: The final step involves the conversion of the acryloyl group to an acryloyl azide using azidation reagents such as sodium azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl chloride
- 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl bromide
Uniqueness
Compared to similar compounds, 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Número CAS |
72237-90-2 |
|---|---|
Fórmula molecular |
C18H16N4O2 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoyl azide |
InChI |
InChI=1S/C18H16N4O2/c1-10-8-12(4-7-16(23)21-22-19)11(2)18-17(10)14-9-13(24-3)5-6-15(14)20-18/h4-9,20H,1-3H3/b7-4+ |
Clave InChI |
SPTZTMIQISNNNL-QPJJXVBHSA-N |
SMILES isomérico |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)/C=C/C(=O)N=[N+]=[N-] |
SMILES canónico |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=CC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


